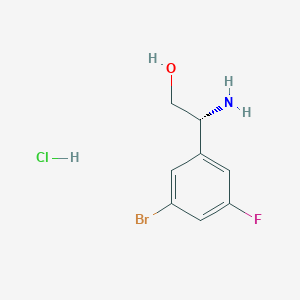

(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl

Description

(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl is a chiral amino alcohol hydrochloride featuring a halogenated aromatic ring (3-bromo-5-fluorophenyl) and a β-amino alcohol backbone. Its stereochemistry (R-configuration) and halogen substituents may influence receptor binding and metabolic stability.

Properties

Molecular Formula |

C8H10BrClFNO |

|---|---|

Molecular Weight |

270.52 g/mol |

IUPAC Name |

(2R)-2-amino-2-(3-bromo-5-fluorophenyl)ethanol;hydrochloride |

InChI |

InChI=1S/C8H9BrFNO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |

InChI Key |

MZNVVHMLVIIIBD-QRPNPIFTSA-N |

Isomeric SMILES |

C1=C(C=C(C=C1F)Br)[C@H](CO)N.Cl |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C(CO)N.Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions and Procedures

The following table summarizes typical reaction parameters and reagents used in the preparation:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Ketone reduction | Chiral borane complex, THF, −20 to 0°C | High enantioselectivity for (R)-isomer |

| Enzymatic reduction | Carbonyl reductase, aqueous buffer, mild temp | Industrially preferred for green chemistry |

| Salt formation | HCl in anhydrous ether, room temperature | Forms stable hydrochloride salt |

| Purification | Crystallization or recrystallization | Enhances purity and removes impurities |

Analytical Characterization of Prepared Compound

- Chiral High-Performance Liquid Chromatography (HPLC): Used to confirm enantiomeric excess, employing chiral stationary phases such as Chiralpak® AD-H.

- Nuclear Magnetic Resonance (NMR): ^1H-NMR and ^19F-NMR to verify structural integrity and substitution pattern.

- X-ray Crystallography: Confirms absolute configuration and crystal form of the hydrochloride salt.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

Research Findings and Process Optimization

- Temperature Control: Lower temperatures during reduction significantly improve enantiomeric purity by minimizing side reactions.

- Catalyst Loading: Optimal catalyst amounts balance reaction rate and stereoselectivity.

- Solvent Effects: Aprotic solvents like THF or toluene favor better catalyst performance.

- Azeotropic Drying: Removal of water via azeotropic distillation before salt formation improves crystallization and purity.

- Seeding and Cooling: Controlled cooling and seeding during crystallization of the hydrochloride salt yield well-defined crystals and consistent batch quality.

Comparative Data Table: Preparation Parameters and Outcomes

| Parameter | Method A: Chiral Borane Reduction | Method B: Enzymatic Reduction |

|---|---|---|

| Temperature Range | −20°C to 0°C | 25°C to 37°C |

| Solvent | Tetrahydrofuran (THF) | Aqueous buffer solution |

| Catalyst/Enzyme | Chiral borane complex | Carbonyl reductase enzyme |

| Reaction Time | 4–6 hours | 12–24 hours |

| Enantiomeric Excess | >95% (R)-enantiomer | >98% (R)-enantiomer |

| Yield | 70–85% | 60–80% |

| Purification | Crystallization (HCl salt) | Crystallization (HCl salt) |

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to remove the halogen substituents using reducing agents like lithium aluminum hydride.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO4 (Potassium permanganate).

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Corresponding ketones or aldehydes.

Reduction: Dehalogenated products.

Substitution: Functionalized derivatives with new substituents replacing the halogens.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride has been studied for its potential as a pharmaceutical agent. Its structural features suggest that it could act as a building block for synthesizing various biologically active compounds. The presence of the bromine and fluorine substituents may enhance the compound's pharmacological properties, such as increased potency or selectivity toward specific biological targets.

Case Study: Antimicrobial Activity

Recent studies have indicated that compounds similar to (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride exhibit antimicrobial properties. For instance, derivatives of 3-bromo-5-fluorophenyl compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activities . The mechanism of action typically involves the inhibition of key enzymes or disruption of bacterial cell membranes.

Topical Applications

The compound's potential use in cosmetic formulations has been explored due to its hydrophilic nature and ability to interact with skin receptors. It may serve as an active ingredient in moisturizing creams or serums aimed at enhancing skin hydration and barrier function.

Case Study: Formulation Development

In a study focused on developing stable cosmetic formulations, (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride was incorporated into emulsion systems. The formulation demonstrated significant improvements in skin hydration and sensory properties compared to control formulations lacking this compound .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues: Positional Isomers and Halogen Variations

(a) (R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL (CAS: 1213027-14-5)

- Molecular Formula: C₈H₉BrFNO (free base)

- Molar Mass : 234.07 g/mol (free base)

- Key Differences: Substituent positions: Bromine at C5 and fluorine at C2 (vs. C3 and C5 in the target compound). Impact: Altered steric and electronic properties may affect solubility, crystallinity, and binding to biological targets. For example, the 5-bromo-2-fluoro isomer may exhibit different π-π stacking interactions compared to the 3-bromo-5-fluoro variant due to proximity of substituents to the amino alcohol group .

(b) (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid

- Molecular Formula: C₁₂H₁₁Cl₂NO₂

- Key Differences: Functional Groups: Pent-4-ynoic acid chain replaces the ethan-1-ol group. Halogens: Dichloro substitution (Cl) vs. bromo/fluoro in the target compound. Biological Activity: Exhibits collagenase inhibition (IC₅₀ ~ nM range) via hydrogen bonding with Gln215 (2.202 Å) and π-π interactions with Tyr201 (4.127 Å).

Functional Group Variations: Brominated Ketones

(a) 2-Bromo-1-(2-chlorophenyl)ethan-1-one

- Molecular Formula : C₈H₆BrClO

- Molar Mass : 233.48 g/mol

- Key Differences: Functional Group: Ketone instead of amino alcohol. Physicochemical Properties: Higher reactivity due to the electron-deficient carbonyl group. Used as a synthetic intermediate in halogenated aromatic chemistry, as seen in bromination procedures (e.g., Et₂O-mediated reactions at 0°C) .

Biological Activity

(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl, with the CAS number 1213090-39-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

The molecular formula of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL is CHBrFNO, with a molecular weight of 234.07 g/mol. The compound features a chiral center, which may influence its biological activity and pharmacokinetics.

| Property | Value |

|---|---|

| CAS Number | 1213090-39-1 |

| Molecular Formula | CHBrFNO |

| Molecular Weight | 234.07 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

Antiproliferative Effects

Recent studies have indicated that derivatives of phenylalanine, including (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown selective inhibition of cancer cell proliferation while sparing normal cells. A notable study utilized the sulforhodamine B (SRB) assay to evaluate growth inhibition in human colorectal HCT116 cancer cells, revealing that certain structural modifications enhance selectivity for p53-positive cells over p53-negative counterparts .

The mechanism of action for (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL is hypothesized to involve the inhibition of key protein interactions that regulate cell cycle progression and apoptosis. In particular, compounds in this class may act as inhibitors of the p53-MDM2 interaction, leading to increased apoptosis in tumor cells. The induction of apoptosis has been linked to increased levels of cleaved PARP and decreased expression of anti-apoptotic proteins such as Bcl-2 .

Structure-Activity Relationship (SAR)

The structural features of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL significantly influence its biological activity. The presence of halogen substituents (bromine and fluorine) on the phenyl ring enhances the compound's potency by improving binding affinity to target proteins involved in cancer progression. SAR studies suggest that modifications to the aromatic system can lead to improved antiproliferative activity and selectivity for cancer cells .

Case Studies

- In Vivo Efficacy : In a study involving mouse models, analogs similar to (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL demonstrated significant tumor growth inhibition when administered at specific dosages. These findings underscore the potential for this compound in therapeutic applications against malignancies.

- Pharmacokinetics : Research has highlighted favorable pharmacokinetic properties for related compounds, including good oral bioavailability and brain penetration, which are critical for treating central nervous system-related cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.